4-[(2-Nitrophenyl)disulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Nitrophenyl)disulfanyl]phenol is an organic compound with the molecular formula C12H9NO3S2. It is characterized by the presence of a nitrophenyl group and a disulfanyl linkage attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Nitrophenyl)disulfanyl]phenol typically involves the reaction of 2-nitrothiophenol with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the disulfide bond, resulting in the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Nitrophenyl)disulfanyl]phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed:
Reduction: 4-[(2-Aminophenyl)disulfanyl]phenol.
Oxidation: 4-[(2-Nitrophenyl)disulfanyl]quinone.
Substitution: 4-[(2-Nitrophenyl)disulfanyl]-2-nitrophenol (nitration product).
Scientific Research Applications
4-[(2-Nitrophenyl)disulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(2-Nitrophenyl)disulfanyl]phenol involves its interaction with biological molecules through its nitrophenyl and disulfanyl groups. The nitrophenyl group can participate in redox reactions, while the disulfanyl linkage can form disulfide bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but lacks the disulfanyl linkage.
2-Nitrophenyl disulfide: Contains the disulfanyl linkage but lacks the phenol group.
4-Aminophenol: Similar to the reduced form of 4-[(2-Nitrophenyl)disulfanyl]phenol.
Uniqueness: this compound is unique due to the combination of its nitrophenyl group, disulfanyl linkage, and phenol group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .
Properties
CAS No. |
21101-58-6 |
---|---|
Molecular Formula |
C12H9NO3S2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H9NO3S2/c14-9-5-7-10(8-6-9)17-18-12-4-2-1-3-11(12)13(15)16/h1-8,14H |
InChI Key |
CYPOHDDALWXPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.